2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
CAS No.: 72727-56-1
Cat. No.: VC18436671
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72727-56-1 |
|---|---|
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 2-methylpropyl 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C18H30O2/c1-14(2)8-6-9-16-10-7-11-18(5,12-16)17(19)20-13-15(3)4/h8,10,15H,6-7,9,11-13H2,1-5H3 |
| Standard InChI Key | MWSFCHQEVONRLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)C1(CCC=C(C1)CCC=C(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is characterized by the molecular formula and a molecular weight of 278.43 g/mol . Its systematic IUPAC name, 2-methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate, reflects its ester functional group and branched alkene substituents. Key identifiers include:
Structural Isomerism and Confounding Data
A positional isomer, 2-methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate (CAS 72727-55-0), is frequently documented in literature . While both isomers share the molecular formula , their structural differences arise from the substitution position on the cyclohexene ring (3- vs. 4-). The 4-substituted isomer has been more extensively characterized, with available data including:
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InChI:
InChI=1S/C18H30O2/c1-14(2)7-6-8-16-9-11-18(5,12-10-16)17(19)20-13-15(3)4/h7,9,15H,6,8,10-13H2,1-5H3
For the target 3-substituted compound, analogous structural descriptors are absent in available sources, highlighting a critical research gap.
Physical and Chemical Properties
Experimental Data for the 4-Substituted Isomer
While direct measurements for the 3-substituted compound are unavailable, its 4-substituted isomer exhibits the following properties :
| Property | Value |
|---|---|
| Density | 0.925 g/cm³ |
| Boiling Point | 340.7°C at 760 mmHg |
| Refractive Index | 1.473 |
| Flash Point | 153.3°C |
| Vapor Pressure | mmHg at 25°C |
Reactivity and Functional Group Behavior
As an ester, the compound is expected to undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and alcohol derivatives. The cyclohexene ring’s double bond may participate in addition reactions, while the pendant alkenyl group (4-methyl-3-pentenyl) could engage in polymerization or oxidation processes.
Synthesis and Industrial Production
Synthetic Pathways
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Fischer Esterification: Reaction of cyclohexenecarboxylic acid with 2-methylpropanol under acidic conditions.
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Acylation: Employing acyl chlorides and alcohols in the presence of base catalysts.
The lack of patented methods (as noted in ) suggests either proprietary manufacturing processes or limited industrial adoption.
Research Directions and Challenges
Priority Areas for Study
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Synthetic Optimization: Developing efficient routes for the 3-substituted isomer.
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Spectroscopic Characterization: Obtaining NMR, IR, and mass spectrometry data.
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Toxicological Profiling: Assessing acute and chronic toxicity.
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